molecular formula C8H7ClO3S B1459196 2-Chloro-6-methanesulfonylbenzaldehyde CAS No. 1378864-51-7

2-Chloro-6-methanesulfonylbenzaldehyde

Cat. No.: B1459196
CAS No.: 1378864-51-7
M. Wt: 218.66 g/mol
InChI Key: GZYLETUVWATVLD-UHFFFAOYSA-N
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Description

2-Chloro-6-methanesulfonylbenzaldehyde is an organic compound with the molecular formula C8H7ClO3S and a molecular weight of 218.66 g/mol . It is a chlorinated benzaldehyde derivative with a methanesulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methanesulfonylbenzaldehyde typically involves the chlorination of 6-methanesulfonylbenzaldehyde. One common method is the reaction of 6-methanesulfonylbenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also focuses on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methanesulfonylbenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzaldehydes with various functional groups.

    Oxidation Reactions: The major product is 2-Chloro-6-methanesulfonylbenzoic acid.

    Reduction Reactions: The major product is 2-Chloro-6-methanesulfonylbenzyl alcohol.

Scientific Research Applications

2-Chloro-6-methanesulfonylbenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methanesulfonylbenzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may act by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. In protein modification, it may react with specific amino acid residues, leading to changes in protein structure and function. The molecular targets and pathways involved vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methanesulfonyl group.

    2-Chloro-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a methanesulfonyl group.

Uniqueness

2-Chloro-6-methanesulfonylbenzaldehyde is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in nucleophilic substitution reactions and provides additional sites for chemical modification .

Properties

IUPAC Name

2-chloro-6-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYLETUVWATVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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